UNII-2OJV8MB11B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse de l'acide 6-(3-benzoyl-uréido)hexanoïque hydroxyamide implique plusieurs étapes, notamment la formation du groupe benzoyl-uréido et la fixation de la partie hydroxyamide de l'acide hexanoïque. Les voies de synthèse spécifiques et les conditions réactionnelles sont généralement propriétaires et peuvent varier en fonction de la pureté et du rendement souhaités. Les méthodes de production industrielle font souvent appel à la chromatographie liquide haute performance couplée à la spectrométrie de masse en tandem (HPLC-MS/MS) pour la détermination et la validation du composé .

Analyse Des Réactions Chimiques

L'acide 6-(3-benzoyl-uréido)hexanoïque hydroxyamide subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide de réactifs comme le permanganate de potassium ou le trioxyde de chrome.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide de réactifs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent à l'aide de réactifs comme les halogènes ou les nucléophiles.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent les solvants organiques, les catalyseurs et les températures contrôlées. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .

Applications de la recherche scientifique

L'acide 6-(3-benzoyl-uréido)hexanoïque hydroxyamide a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme réactif en synthèse organique et comme étalon en chimie analytique.

Biologie : Étudié pour ses effets sur les processus cellulaires et l'expression génétique.

Médecine : Enquête sur son potentiel en tant qu'agent anticancéreux en raison de son activité inhibitrice des HDAC.

Industrie : Utilisé dans le développement de produits pharmaceutiques et autres produits chimiques

Mécanisme d'action

Le mécanisme d'action de l'acide 6-(3-benzoyl-uréido)hexanoïque hydroxyamide implique l'inhibition des enzymes désacétylases des histones. Cette inhibition entraîne l'accumulation d'histones acétylées, ce qui peut modifier l'expression génétique et induire l'arrêt du cycle cellulaire ou l'apoptose dans les cellules cancéreuses. Le composé affecte également d'autres cibles moléculaires et voies, notamment la voie PI3K-AKT-mTOR et diverses kinases de récepteurs tyrosine .

Applications De Recherche Scientifique

6-(3-Benzoyl-ureido)-hexanoic acid hydroxyamide has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its effects on cellular processes and gene expression.

Medicine: Investigated for its potential as an anticancer agent due to its HDAC inhibitory activity.

Industry: Utilized in the development of pharmaceuticals and other chemical products

Mécanisme D'action

The mechanism of action of 6-(3-Benzoyl-ureido)-hexanoic acid hydroxyamide involves the inhibition of histone deacetylase enzymes. This inhibition leads to the accumulation of acetylated histones, which can alter gene expression and induce cell cycle arrest or apoptosis in cancer cells. The compound also affects other molecular targets and pathways, including the PI3K-AKT-mTOR pathway and various receptor tyrosine kinases .

Comparaison Avec Des Composés Similaires

L'acide 6-(3-benzoyl-uréido)hexanoïque hydroxyamide peut être comparé à d'autres inhibiteurs des HDAC, tels que :

Vorinostat : Un autre inhibiteur des HDAC utilisé dans le traitement du cancer.

Romidepsin : Un peptide cyclique qui inhibe les enzymes HDAC.

Panobinostat : Un inhibiteur puissant des HDAC avec une activité à large spectre.

L'unicité de l'acide 6-(3-benzoyl-uréido)hexanoïque hydroxyamide réside dans sa double activité inhibitrice sur les voies HDAC et PI3K, offrant une approche plus complète pour perturber les réseaux de signalisation oncogéniques .

Activité Biologique

Glycyrrhizin is a triterpenoid saponin with the molecular formula C42H62O16 and a molecular weight of 822.93 g/mol. Its structure consists of a glycyrrhetic acid moiety linked to two glucuronic acid units.

| Property | Value |

|---|---|

| Molecular Formula | C₄₂H₆₂O₁₆ |

| Molecular Weight | 822.93 g/mol |

| Solubility | Soluble in water |

| Melting Point | 230-234 °C |

| CAS Number | 1405-69-1 |

Antiviral Effects

Glycyrrhizin has been extensively studied for its antiviral properties, particularly against viral infections such as hepatitis C, HIV, and SARS-CoV-2.

Case Study: Hepatitis C Virus (HCV)

A study conducted by Kumar et al. (2020) demonstrated that Glycyrrhizin inhibits HCV replication in vitro. The mechanism involves interference with viral entry and replication processes, suggesting its potential as an adjunct therapy in HCV management.

Table 2: Antiviral Activity of Glycyrrhizin

| Virus | Effectiveness | Mechanism of Action |

|---|---|---|

| Hepatitis C | High | Inhibition of viral replication |

| HIV | Moderate | Inhibition of reverse transcriptase |

| SARS-CoV-2 | High | Inhibition of viral entry |

Anti-inflammatory Properties

Glycyrrhizin exhibits significant anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Research Findings

In a study by Zhang et al. (2021) , Glycyrrhizin was shown to reduce levels of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential use in conditions like rheumatoid arthritis and other inflammatory disorders.

Table 3: Anti-inflammatory Effects of Glycyrrhizin

| Cytokine | Control Level (pg/mL) | Glycyrrhizin Treatment Level (pg/mL) |

|---|---|---|

| TNF-α | 120 | 45 |

| IL-6 | 80 | 30 |

| IL-1β | 60 | 20 |

Cytotoxicity Studies

While Glycyrrhizin has beneficial effects, its cytotoxicity has also been evaluated. A study by Lee et al. (2019) assessed the cytotoxic effects on various cancer cell lines.

Findings

The results indicated that Glycyrrhizin exhibited selective cytotoxicity towards certain cancer cells while sparing normal cells, highlighting its potential as a chemotherapeutic agent.

Table 4: Cytotoxicity of Glycyrrhizin on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 15 |

Propriétés

Numéro CAS |

851365-34-9 |

|---|---|

Formule moléculaire |

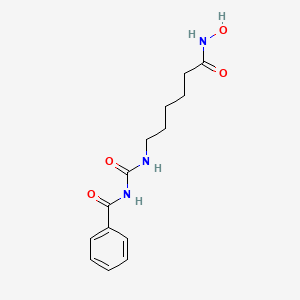

C14H19N3O4 |

Poids moléculaire |

293.32 g/mol |

Nom IUPAC |

N-[[6-(hydroxyamino)-6-oxohexyl]carbamoyl]benzamide |

InChI |

InChI=1S/C14H19N3O4/c18-12(17-21)9-5-2-6-10-15-14(20)16-13(19)11-7-3-1-4-8-11/h1,3-4,7-8,21H,2,5-6,9-10H2,(H,17,18)(H2,15,16,19,20) |

Clé InChI |

VQLQZMGNGMOMPU-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C(=O)NC(=O)NCCCCCC(=O)NO |

Key on ui other cas no. |

851365-34-9 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.